molecular formula C14H18Cl2N2O B5462267 N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5462267
M. Wt: 301.2 g/mol
InChI Key: FZRRIFPZJGILFV-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a carboxamide group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 2,4-dichlorophenylamine with 2,6-dimethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRRIFPZJGILFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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